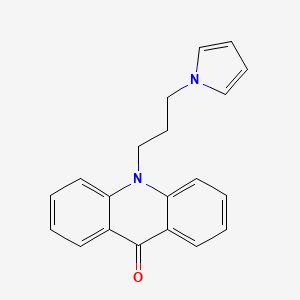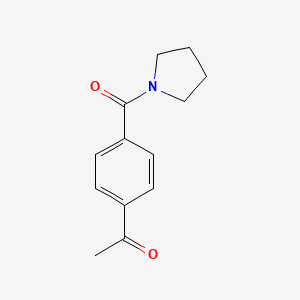![molecular formula C23H20O10 B14115410 [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14115410.png)
[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Epicatechin gallate-3’'-O-methyl ether: is a derivative of epicatechin gallate, a type of catechin found in various plants, particularly in tea leaves. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The addition of a methyl group at the 3’’ position of the gallate moiety distinguishes it from its parent compound, potentially altering its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Epicatechin gallate-3’'-O-methyl ether typically involves the methylation of (-)-Epicatechin gallate. This can be achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetone under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of (-)-Epicatechin gallate-3’'-O-methyl ether may involve similar methylation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Epicatechin gallate-3’'-O-methyl ether can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl ether group, where nucleophiles such as thiols or amines can replace the methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with substituted groups replacing the methyl ether.
Scientific Research Applications
Chemistry:
Antioxidant Research: (-)-Epicatechin gallate-3’'-O-methyl ether is studied for its antioxidant properties, which can help in understanding the mechanisms of oxidative stress and developing antioxidant therapies.
Biology:
Cell Signaling: The compound is used to study its effects on various cell signaling pathways, particularly those involved in inflammation and apoptosis.
Medicine:
Cancer Research: Due to its potential anticancer properties, (-)-Epicatechin gallate-3’'-O-methyl ether is investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Cardiovascular Health: The compound’s effects on cardiovascular health, including its potential to reduce cholesterol levels and improve endothelial function, are also explored.
Industry:
Food Additives: Its antioxidant properties make it a potential candidate for use as a natural preservative in the food industry.
Cosmetics: The compound is studied for its potential use in skincare products due to its anti-inflammatory and antioxidant effects.
Mechanism of Action
Molecular Targets and Pathways: (-)-Epicatechin gallate-3’'-O-methyl ether exerts its effects primarily through its interaction with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation. It can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced inflammation and apoptosis in cancer cells.
Comparison with Similar Compounds
(-)-Epicatechin gallate: The parent compound, which lacks the methyl group at the 3’’ position.
(-)-Epigallocatechin gallate: Another catechin with additional hydroxyl groups, known for its potent antioxidant properties.
(-)-Epicatechin: A simpler catechin without the gallate moiety.
Uniqueness: (-)-Epicatechin gallate-3’‘-O-methyl ether is unique due to the presence of the methyl group at the 3’’ position, which can enhance its stability and alter its biological activity compared to its parent compound and other similar catechins. This modification can potentially improve its bioavailability and efficacy in various applications.
Properties
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O10/c1-31-19-6-11(5-17(28)21(19)29)23(30)33-20-9-13-15(26)7-12(24)8-18(13)32-22(20)10-2-3-14(25)16(27)4-10/h2-8,20,22,24-29H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTBMCGGGJLOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
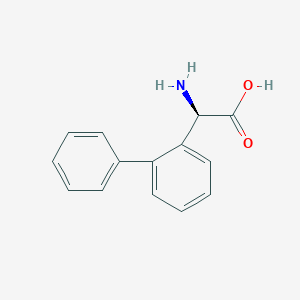

![3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
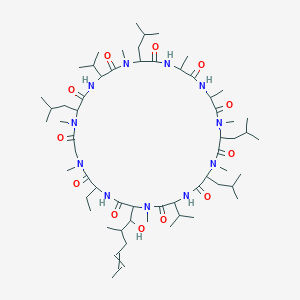
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)
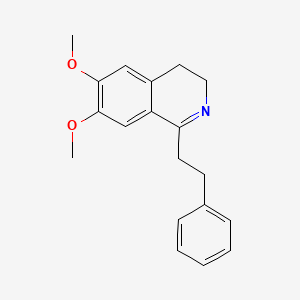
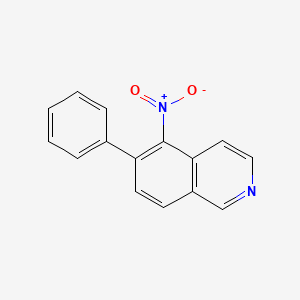

![4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one](/img/structure/B14115387.png)
![2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoicacid](/img/structure/B14115394.png)
